molecular formula C9H14N2O2 B11815988 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B11815988
M. Wt: 182.22 g/mol
InChI Key: ZNGNWXZZDVWKQU-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by an ethyl group at the 3-position, a methoxyethyl group at the 1-position, and an aldehyde group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 2-methoxyethyl acetoacetate, followed by oxidation to introduce the aldehyde group at the 5-position. The reaction conditions often require the use of a base such as sodium ethoxide and an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group at the 3-position instead of an ethyl group.

    3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an ethyl group and a methoxyethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethyl-2-(2-methoxyethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O2/c1-3-8-6-9(7-12)11(10-8)4-5-13-2/h6-7H,3-5H2,1-2H3

InChI Key

ZNGNWXZZDVWKQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C=O)CCOC

Origin of Product

United States

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